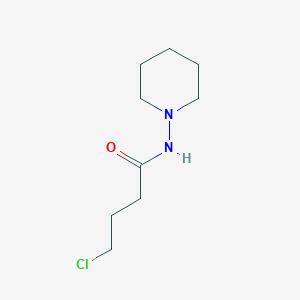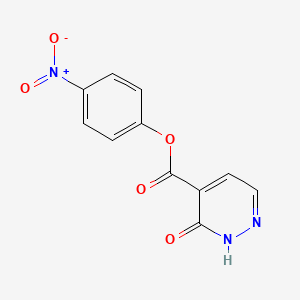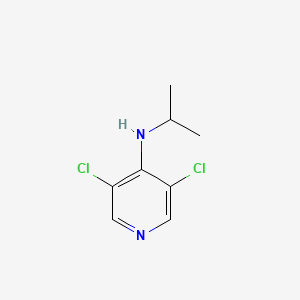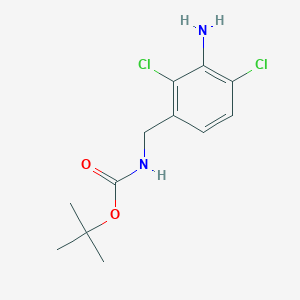![molecular formula C18H14BrFN2O2 B8471007 2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde CAS No. 1433990-33-0](/img/structure/B8471007.png)
2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde is a complex organic compound that features a unique combination of bromine, fluorine, and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or a fluorinating agent such as Selectfluor.
Formation of the Pyrazino[1,2-a]indole Ring: This step involves the cyclization of the indole derivative with an appropriate reagent to form the pyrazino[1,2-a]indole ring system.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, organometallic reagents
Major Products Formed
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or serotonin receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluoro-6-methylaniline
- 4-Bromo-2-fluorobenzaldehyde
- 2-Bromo-4-fluoroacetophenone
Uniqueness
2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler analogs.
Propiedades
Número CAS |
1433990-33-0 |
|---|---|
Fórmula molecular |
C18H14BrFN2O2 |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H14BrFN2O2/c19-14-8-12(20)9-16(13(14)10-23)22-6-5-21-15-4-2-1-3-11(15)7-17(21)18(22)24/h5-10H,1-4H2 |
Clave InChI |
CYZBMYKSCOPCAG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C3N2C=CN(C3=O)C4=C(C(=CC(=C4)F)Br)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester](/img/structure/B8470959.png)
![Tert-butyl 2-(4-methoxybenzyl)-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B8470961.png)
![5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B8470973.png)


![1-(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine](/img/structure/B8470992.png)
methanone](/img/structure/B8471002.png)

![Phenylmethyl[(3s)-3-pyrrolidinylmethyl]carbamate](/img/structure/B8471013.png)

